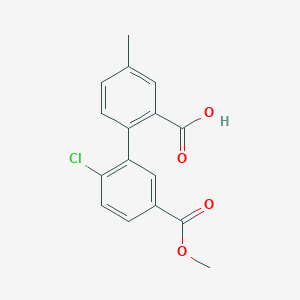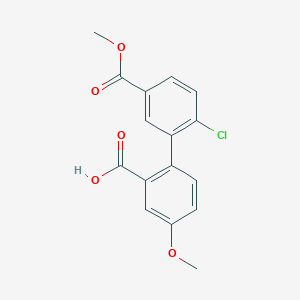
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid (95%) is a compound used in a variety of scientific research applications. It is a white crystalline powder that is soluble in ethanol and methanol, and slightly soluble in water. Its molecular formula is C14H11ClO5, and its molecular weight is 298.68 g/mol. 4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid (95%) is commonly referred to as 4-CMCPA.
作用机制
The mechanism of action of 4-CMCPA is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation, pain, and fever. By inhibiting COX-2, 4-CMCPA can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
4-CMCPA has a variety of biochemical and physiological effects. It has been shown to inhibit the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to reduce inflammation and pain in animal models. Additionally, 4-CMCPA has been shown to reduce blood glucose levels and to increase insulin sensitivity in animal models.
实验室实验的优点和局限性
The main advantage of using 4-CMCPA in laboratory experiments is its high purity (95%). This makes it an ideal reagent for a variety of applications. Additionally, 4-CMCPA is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to using 4-CMCPA in laboratory experiments. It is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in organic synthesis reactions.
未来方向
There are a number of potential future directions for research involving 4-CMCPA. One potential direction is to further investigate its mechanism of action and its effects on inflammation, pain, and fever. Additionally, further research could be done to investigate the potential therapeutic applications of 4-CMCPA, such as its use in the treatment of inflammatory diseases. Another potential direction for research is to investigate the potential for 4-CMCPA to be used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be done to investigate the potential for 4-CMCPA to be used as a solvent in organic synthesis reactions. Finally, further research could be done to investigate the potential for 4-CMCPA to be used as an insecticide or herbicide.
合成方法
4-CMCPA can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-methoxybenzoic acid and 2-chloro-5-methoxycarbonylphenylchloride in the presence of an anhydrous base, such as sodium hydroxide or potassium hydroxide. This reaction yields 4-CMCPA in a yield of approximately 95%.
科学研究应用
4-CMCPA has a variety of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. It is also used as a catalyst in the synthesis of polymers and as a solvent in the synthesis of organic compounds. Additionally, 4-CMCPA is used in the synthesis of insecticides and herbicides, as well as in the production of dyes and pigments.
属性
IUPAC Name |
4-(2-chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-14-8-9(15(18)19)3-5-11(14)12-7-10(16(20)22-2)4-6-13(12)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZLKIHOOLLYDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691980 |
Source


|
| Record name | 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-5-methoxycarbonylphenyl)-3-methoxybenzoic acid | |
CAS RN |
1261968-06-2 |
Source


|
| Record name | 2'-Chloro-2-methoxy-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6410611.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410619.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)


![4-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410642.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6410644.png)






